molecular formula C11H14O2 B1276270 1-(3-Propoxyphenyl)ethanone CAS No. 121704-77-6

1-(3-Propoxyphenyl)ethanone

Cat. No.: B1276270
CAS No.: 121704-77-6
M. Wt: 178.23 g/mol
InChI Key: NJVMQLXTCKOYLY-UHFFFAOYSA-N
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Description

1-(3-Propoxyphenyl)ethanone is a useful research compound. Its molecular formula is C11H14O2 and its molecular weight is 178.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Photochemical Studies

The photochemistry of lignin model dimers, including compounds similar to 1-(3-Propoxyphenyl)ethanone, has been examined, shedding light on their reactivity in various states and leading to the formation of several compounds and high molecular weight fractions. This study aids in understanding the photochemical behavior of such compounds (Castellan et al., 1990).

Synthesis and Biological Evaluation

Research has been conducted on the synthesis of novel pyrazole chalcones, derived from compounds similar to this compound, demonstrating their potential in anti-inflammatory, antioxidant, and antimicrobial applications. This underscores the compound's role in medicinal chemistry (Bandgar et al., 2009).

Solid-Liquid Phase Equilibrium Studies

Studies on ternary phase equilibrium involving compounds like this compound in various solvents provide insights into their solubility and separation processes, useful in chemical engineering and material science (Li et al., 2019).

Antifungal Applications

Research on this compound derivatives indicates moderate antifungal activity, highlighting its potential use in antifungal treatments and agricultural applications (Yang et al., 2004).

Molecular Docking Studies

Molecular docking studies on derivatives of this compound provide insights into their potential inhibitory activity against specific proteins, suggesting applications in drug discovery and molecular biology (ShanaParveen et al., 2016).

Vibrational and UV/Vis Spectroscopy

Vibrational and electronic properties of compounds similar to this compound have been studied, providing valuable information for material science and spectroscopic analysis (Rao et al., 2018).

Fluorescent Probe Development

The development of fluorescent probes using this compound derivatives for detecting specific biological molecules showcases the compound's role in biochemical research and diagnostics (Fang et al., 2019).

Photophysical Investigations

Studies on the photophysical properties of derivatives of this compound contribute to the understanding of molecular interactions and electronic properties, relevant in the field of photonics and material science (Asiri et al., 2017).

Synthesis of Brominated Derivatives

The synthesis of brominated derivatives of this compound is significant in organic chemistry, particularly in the development of new chemical entities and intermediates (Hong-xia, 2007).

Redox Processes in Chemical Synthesis

The study of redox processes involving compounds like this compound expands the understanding of chemical synthesis and mechanism in organic chemistry (Vasilevsky et al., 2015).

Antimicrobial Activity

Research into the antimicrobial activity of this compound derivatives indicates their potential use in combating bacterial and fungal infections, relevant to pharmaceutical sciences (Wanjari, 2020).

Mechanism of Action

The mechanism of action of 1-(3-Propoxyphenyl)ethanone is not well-studied. As a ketone, it may participate in various chemical reactions, but its specific biological or chemical activity is not documented .

Properties

IUPAC Name

1-(3-propoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-3-7-13-11-6-4-5-10(8-11)9(2)12/h4-6,8H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJVMQLXTCKOYLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50409145
Record name 1-(3-propoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50409145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121704-77-6
Record name 1-(3-propoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50409145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.